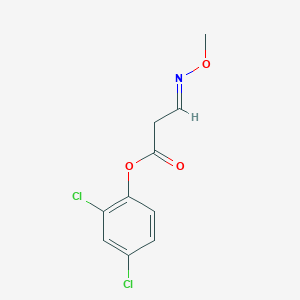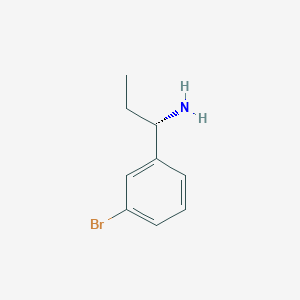
(S)-1-(3-Bromophenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
-(S)-1-(3-Bromophenyl)propan-1-amine (also known as S-BPPA) is an organic compound with a molecular formula of C9H11BrN. It is a white crystalline solid that is soluble in water and alcohol. S-BPPA is a primary amine, and is an important intermediate in the synthesis of various pharmaceuticals and other compounds. It is also used in various scientific research applications, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Downstream Processing of Biologically Produced Chemicals
Research has explored methods for the recovery and purification of biologically produced diols, such as 1,3-propanediol, which share synthesis routes that might be relevant to the processing or synthesis of (S)-1-(3-Bromophenyl)propan-1-amine. These methods include evaporation, distillation, membrane filtration, and more, emphasizing the need for improved yield, purity, and energy efficiency in the separation technologies (Xiu & Zeng, 2008).
Analytical Methods for Food Safety
The determination of biogenic amines in foods highlights analytical methods like HPLC and chromatographic techniques, which could be adapted for analyzing this compound or its derivatives in various matrices. This is crucial for understanding the compound's presence and role in biological systems or food products (Önal, 2007).
Advanced Oxidation Processes for Degradation
The degradation of nitrogen-containing compounds, which could include amines similar to this compound, has been reviewed, particularly focusing on advanced oxidation processes (AOPs). These processes are effective for mineralizing resistant compounds in water, suggesting potential environmental applications for degrading or recycling this compound or related substances (Bhat & Gogate, 2021).
Chitosan-based Sorbents for Metal Ions
Chitosan, with its amine groups, can adsorb metal cations through chelation, a property that might be useful in designing sorbents or catalysts involving this compound for environmental cleanup or chemical synthesis. The versatility of chitosan in forming various composites could inspire applications for this compound in materials science (Guibal, 2004).
Cinnamic Acid Derivatives in Anticancer Research
Although not directly related, research on cinnamic acid derivatives as anticancer agents illustrates the broader theme of using organic compounds in medicinal chemistry. Such studies underscore the potential for this compound derivatives to be explored for therapeutic applications, given the right structural modifications and biological activities (De, Baltas, & Bedos-Belval, 2011).
Properties
IUPAC Name |
(1S)-1-(3-bromophenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAOMTRNTRIGOV-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
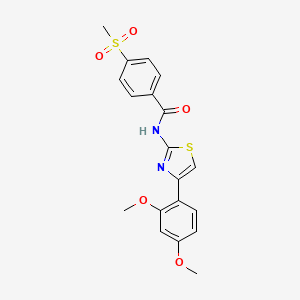
![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2664877.png)
![8-(thiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2664878.png)

![2-(3-bromo-4-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2664880.png)
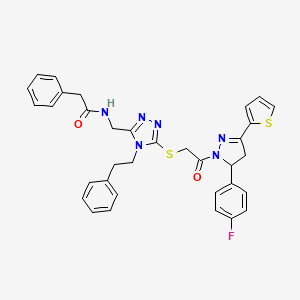
![2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B2664882.png)
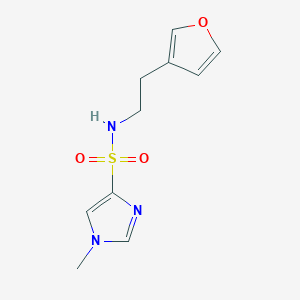

![1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B2664885.png)
![[(4-Acetamidophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2664891.png)

![3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}propanamide](/img/structure/B2664897.png)
